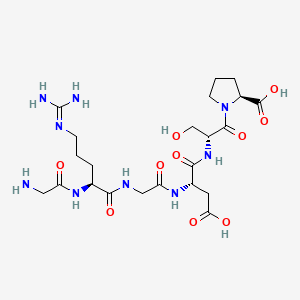

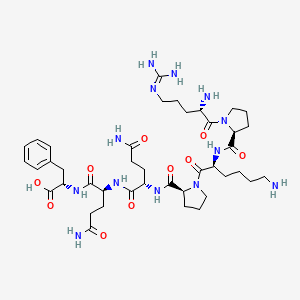

Nonapeptide-1 acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nonapeptide-1 acetate salt is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Nonapeptide-1 acetate salt primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. It is also involved in binding interactions with specific receptors, such as MC1R.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the peptide into its constituent amino acids.

Oxidation: Oxidizing agents like hydrogen peroxide can oxidize methionine residues within the peptide.

Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds if present in the peptide structure.

Major Products Formed

The major products formed from these reactions include individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .

Aplicaciones Científicas De Investigación

Nonapeptide-1 acetate salt has a wide range of scientific research applications:

Skin Pigmentation: It is used to study the regulation of melanin synthesis and its potential in treating hyperpigmentation disorders.

Adrenal Gland Steroid Production: Research involves its role in regulating steroid production in the adrenal gland.

Skin Cancer: It is investigated for its potential in inhibiting melanoma cell proliferation and inducing apoptosis.

Neuroscience: Studies explore its effects on neuronal signaling pathways.

Mecanismo De Acción

Nonapeptide-1 acetate salt exerts its effects by competitively inhibiting the binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This inhibition reduces intracellular cyclic adenosine monophosphate (cAMP) levels and melanosome dispersion in melanocytes, leading to decreased melanin synthesis. The compound also downregulates the expression of MC1R, tyrosinase, TRP1, TRP2, and MITF, which are key players in the melanogenesis pathway .

Comparación Con Compuestos Similares

Nonapeptide-1 acetate salt is unique due to its high selectivity and potency as an MC1R antagonist. Similar compounds include:

Alpha-MSH analogs: These compounds mimic the effects of α-MSH and are used to study melanogenesis.

Melanotan II: A synthetic analog of α-MSH that induces skin darkening.

Agouti signaling protein (ASP): A natural antagonist of MC1R that regulates pigmentation in mammals

This compound stands out for its ability to inhibit melanin synthesis effectively, making it a valuable tool in pigmentation research and potential therapeutic applications.

Propiedades

IUPAC Name |

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIETVBVGJPGIIS-UYTYCWBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H91N15O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;but-2-enedioic acid](/img/structure/B10799592.png)

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane](/img/structure/B10799616.png)

![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)

![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)

![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)

![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)